1-(2,3-dihydro-1H-inden-5-yloxy)-3-(morpholin-4-yl)propan-2-ol
Description
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound featuring a 2,3-dihydroindenyloxy moiety linked to a propan-2-ol backbone substituted with a morpholine group.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C16H23NO3/c18-15(11-17-6-8-19-9-7-17)12-20-16-5-4-13-2-1-3-14(13)10-16/h4-5,10,15,18H,1-3,6-9,11-12H2 |
InChI Key |
NZRUJSPPYSVHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CN3CCOCC3)O |
Origin of Product |
United States |
Biological Activity
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(morpholin-4-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(morpholin-4-yl)propan-2-ol can be represented as follows:
This compound features an indene moiety linked to a morpholine group, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The morpholine group is known for enhancing solubility and bioavailability, which can influence the pharmacokinetics and pharmacodynamics of the compound.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(morpholin-4-yl)propan-2-ol. For instance, research on related morpholine derivatives has shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with low toxicity on normal cells .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the morpholine group is often linked to enhanced antibacterial activity against various pathogens.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of morpholine-containing compounds on cancer cells, it was found that derivatives exhibited higher cytotoxicity than standard treatments like Tamoxifen. The study utilized an MTT assay to measure cell viability in response to treatment .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in the indene or morpholine structure could significantly impact biological activity. For example, variations in substituents on the indene ring were correlated with changes in cytotoxic potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural or functional similarities with 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(morpholin-4-yl)propan-2-ol, enabling comparative analysis of their pharmacological and physicochemical properties.
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)
- Structure: Indole-based core with methoxy and methoxymethyl substituents; morpholine replaced by a phenoxyethylamino group.
- Activity: Demonstrates antiarrhythmic, hypotensive, and spasmolytic effects. Exhibits moderate α1-adrenoceptor binding (Ki = 0.12 μM) and β1-adrenoceptor antagonism (Ki = 0.45 μM) .
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol
- Structure : Indole core substituted with methyl and diphenyl groups; morpholine retained.
- Properties: The bulky diphenyl groups increase molecular weight (MW = 430.54 g/mol) and logP (estimated >4), suggesting strong hydrophobic interactions.
- Key Difference : The diphenyl substitution may hinder binding to flat receptor pockets, unlike the less sterically hindered dihydroindene moiety in the target compound.
Morponidazole (rac-(2R)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol)
- Structure: Nitroimidazole core linked to morpholinylpropanol.
- Activity : Approved as an antibacterial agent, targeting anaerobic pathogens via nitroreductase-activated cytotoxicity. The morpholine group enhances solubility (logP ≈ 1.2) and bioavailability .
- Key Difference : The nitroimidazole moiety confers redox activity absent in the dihydroindene-based compound, directing therapeutic utility toward infectious diseases rather than cardiovascular applications.
Comparative Data Table
*Estimated based on structural formula.
Research Findings and Mechanistic Insights
- Morpholine Role : The morpholine group enhances water solubility and may participate in hydrogen bonding with biological targets, as seen in morponidazole’s improved bioavailability .
- Adrenoceptor Interactions: Analogous compounds (e.g., Compound 10) show adrenoceptor modulation, suggesting the target compound could exhibit similar β-blocking or vasodilatory effects .
Computational and Analytical Approaches
- Docking Studies: Tools like AutoDock4 predict binding modes of morpholinylpropanols to adrenergic receptors, highlighting the importance of the oxy-propanol chain in forming hydrogen bonds with Serine residues .
- Electron Localization Function (ELF): Analyses via Multiwfn reveal charge distribution differences between indene, indole, and nitroimidazole cores, influencing electron-donor/acceptor capabilities .
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